In-Depth Technical Guide: Chemical Structure, Properties, and Analytical Applications of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4
In-Depth Technical Guide: Chemical Structure, Properties, and Analytical Applications of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4
Executive Summary
In the rigorous landscape of pharmaceutical drug development and pharmacokinetic (PK) profiling, the precise quantification of active pharmaceutical ingredients (APIs) and their impurities is non-negotiable. Sulfamethoxazole, a broad-spectrum bacteriostatic antibiotic, is susceptible to dimerization and degradation, leading to the formation of Sulfamethoxazole EP Impurity B (N-(4-Aminobenzenesulfonyl) Sulfamethoxazole)[1].
To accurately quantify this impurity in complex biological matrices or API batches, analytical scientists rely on its stable isotope-labeled internal standard (SIL-IS): N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 [2]. This whitepaper explores the molecular architecture, mechanistic formation, and self-validating LC-MS/MS methodologies associated with this critical reference standard.
Molecular Architecture and Isotopic Labeling Strategy
Structural Elucidation
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole consists of a central benzenesulfonamide core attached to a 5-methylisoxazole ring, mirroring the parent sulfamethoxazole molecule. However, the critical structural deviation occurs at the N4-position (the aniline nitrogen), which is covalently bonded to a secondary 4-aminobenzenesulfonyl moiety[1]. This creates a bulky, di-sulfonamide "dimer-like" structure.
The Logic Behind d4 Labeling
The stable isotope-labeled variant, N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (CAS: 1346603-52-8), incorporates four deuterium atoms[2]. The placement of these isotopes is a calculated design choice:
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Site of Labeling: The deuterium atoms are substituted onto the central phenyl ring (the aromatic ring originating from the parent sulfamethoxazole).
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Causality for Stability: If the deuterium atoms were placed on the amine (-NH₂) or sulfonamide (-NH-) nitrogens, they would undergo rapid hydrogen-deuterium exchange (HDX) with protic solvents (e.g., water, methanol) in the LC mobile phase. By locking the deuterium atoms onto the robust carbon-carbon bonds of the aromatic ring (C-D bonds), the isotopic mass shift (+4 Da) remains stable throughout extraction, chromatography, and ionization.
Mechanistic Pathways of Impurity B Formation
Understanding how Impurity B forms is essential for developing robust synthetic control strategies as mandated by.
During the industrial synthesis of sulfamethoxazole, 3-amino-5-methylisoxazole is reacted with a sulfonyl chloride derivative (typically N-acetylsulfanilyl chloride). Impurity B is generated via a secondary nucleophilic attack. If the primary amine (N4) of a formed sulfamethoxazole molecule is not adequately protected, or if it is prematurely deprotected in the presence of unreacted sulfonyl chloride, the N4 nitrogen acts as a nucleophile. It attacks the electrophilic sulfur center of the reagent, leading to a condensation reaction that forms the dimerized Impurity B after final hydrolysis.
Figure 1: Chemical formation pathway of Sulfamethoxazole EP Impurity B.
Quantitative Data Summaries
To facilitate rapid assay development, the physicochemical properties and optimized mass spectrometric parameters are summarized below.
Table 1: Physicochemical & Structural Properties
| Parameter | Unlabeled Impurity B | Deuterated SIL-IS (d4) |
| Pharmacopeial Name | Sulfamethoxazole EP Impurity B | Impurity B-d4 |
| CAS Number | 135529-16-7[1] | 1346603-52-8[2] |
| Molecular Formula | C₁₆H₁₆N₄O₅S₂[3] | C₁₆H₁₂D₄N₄O₅S₂[2] |
| Molecular Weight | 408.45 g/mol [3] | 412.48 g/mol [2] |
| Chemical Nature | Amphoteric / Weakly Acidic | Amphoteric / Weakly Acidic |
Table 2: Optimized LC-MS/MS MRM Parameters
Note: Parameters are optimized for Electrospray Ionization in Positive Mode (ESI+).
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragment Origin |
| Impurity B | 409.1 | 156.0 | 20 - 25 | Cleavage of terminal sulfanilyl cation |
| Impurity B-d4 | 413.1 | 156.0 | 20 - 25 | Cleavage of terminal (unlabeled) sulfanilyl |
| Impurity B-d4 | 413.1 | 160.0 | 20 - 25 | Cleavage of central (d4-labeled) sulfanilyl |
Isotope Dilution LC-MS/MS Methodology
To achieve regulatory-grade quantification, the analytical protocol must be a self-validating system. The following methodology leverages Isotope Dilution Mass Spectrometry (IDMS) to inherently correct for matrix effects and extraction losses[4].
Step-by-Step Experimental Protocol
Step 1: Preparation of the Self-Validating Matrix
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Action: Aliquot 100 µL of the biological sample (e.g., human plasma) or dissolved API solution into a microcentrifuge tube.
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Spiking: Add 10 µL of a working solution containing N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 (e.g., 50 ng/mL in methanol).
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Causality: Spiking the SIL-IS at the very beginning of the workflow ensures that any subsequent volumetric losses, thermal degradation, or incomplete extractions affect the analyte and the internal standard equally. The ratio of their MS signals remains constant, self-validating the recovery.
Step 2: Protein Precipitation (PPT) Extraction
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Action: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to the sample. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Causality: Sulfonamides are highly polar. Liquid-Liquid Extraction (LLE) would require precise isoelectric pH tuning, which is prone to error. PPT using cold ACN uniformly denatures and crashes out matrix proteins while keeping the polar analytes highly soluble in the organic supernatant.
Step 3: UHPLC Separation
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Action: Inject 2 µL of the supernatant onto a C18 or Phenyl-Hexyl UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 4 minutes. (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: ACN + 0.1% Formic Acid).
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Causality: The addition of 0.1% Formic Acid lowers the pH of the mobile phase below the pKa of the sulfonamide's basic amine groups. This forces the molecules into their protonated state, maximizing the generation of [M+H]⁺ ions in the ESI source[5].
Step 4: MRM Detection and Quantification
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Action: Monitor the transitions outlined in Table 2 using a Triple Quadrupole Mass Spectrometer.
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System Suitability (SST): Run a "Double Blank" (matrix only, no IS) to prove the absence of endogenous isobaric interference, and a "Zero Sample" (matrix + IS only) to prove that the d4-isotope does not contain unlabelled Impurity B (isotopic cross-talk).
Figure 2: Self-validating isotope dilution LC-MS/MS workflow for Impurity B.
Trustworthiness & Regulatory Grounding
The integration of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 into analytical workflows directly addresses the stringent requirements of modern pharmacopeias. When an API is subjected to forced degradation studies or stability testing, the accurate quantification of Impurity B dictates the shelf-life and safety profile of the drug. By utilizing a stable isotope-labeled standard, laboratories eliminate the risk of ion suppression-induced false negatives—a critical factor when proving that an impurity remains below the ICH Q3A qualification threshold of 0.15% or 1.0 mg per day.
References
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Title: Sulfamethoxazole EP Impurity B | CAS 135529-16-7 Source: Veeprho Pharmaceuticals URL: [Link]
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Title: 1346603-52-8 | Chemical Name : N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 Source: Pharmaffiliates URL: [Link]
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Title: Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues Source: MDPI (Water Journal) URL: [Link]
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Title: Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry Source: ACS Omega URL: [Link]
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Title: ICH Q3A(R2) Impurities in New Drug Substances Source: European Medicines Agency (EMA) URL: [Link]
